Cas no 1065484-81-2 (2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline)
![2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline structure](https://ja.kuujia.com/scimg/cas/1065484-81-2x500.png)
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline
- 2-(6-chloropyrimidin-4-yl)oxyquinoxaline
- 2-(6-Chloropyrimidin-4-yloxy)quinoxaline
- 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
- 6-chloro-4-quinoxalin-2-yloxypyrimidine
- AK-52616
- KB-15256
- SBB076002
- DB-301915
- F86470
- AKOS015941249
- SCHEMBL1285939
- 2-(6-Chloro-pyriMidin-4-yloxy)-quinoxaline, 98+% C12H7ClN4O, MW: 258.67
- DTXSID90671824
- 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline
- 1065484-81-2
- XTYJLMXADPCDIZ-UHFFFAOYSA-N
- 2-((6-Chloropyrimidin-4-yl)oxy)quinoxaline
-
- MDL: MFCD10698959
- インチ: InChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H
- InChIKey: XTYJLMXADPCDIZ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=NC(=C3)Cl
計算された属性
- 精确分子量: 258.0308386g/mol
- 同位素质量: 258.0308386g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- XLogP3: 3.4
じっけんとくせい
- 密度みつど: 1.445
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D326025-100mg |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 100mg |
$495 | 2024-08-03 | |
eNovation Chemicals LLC | D326025-250mg |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 250mg |
$595 | 2025-02-26 | |
eNovation Chemicals LLC | D326025-250mg |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 250mg |
$595 | 2025-02-27 | |
Chemenu | CM141885-1g |
2-((6-chloropyrimidin-4-yl)oxy)quinoxaline |
1065484-81-2 | 95% | 1g |
$456 | 2021-08-05 | |
Chemenu | CM141885-1g |
2-((6-chloropyrimidin-4-yl)oxy)quinoxaline |
1065484-81-2 | 95% | 1g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | D326025-250mg |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 250mg |
$595 | 2024-08-03 | |
eNovation Chemicals LLC | D326025-1g |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 1g |
$695 | 2024-08-03 | |
eNovation Chemicals LLC | D326025-100mg |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 100mg |
$495 | 2025-02-27 | |
eNovation Chemicals LLC | D326025-100mg |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 100mg |
$495 | 2025-02-26 | |
eNovation Chemicals LLC | D326025-1g |
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline |
1065484-81-2 | 95% | 1g |
$695 | 2025-02-27 |
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxalineに関する追加情報
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline (CAS No. 1065484-81-2)
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline, also known by its CAS registry number 1065484-81-2, is a heterocyclic compound with a unique structure that combines a quinoxaline core with a pyrimidine moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. The molecule's structure, which features a quinoxaline ring system substituted with a chloropyrimidine group, makes it a versatile building block for advanced chemical synthesis.
The synthesis of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline typically involves multi-step organic reactions, often leveraging the principles of nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective pathways for its preparation. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound, making it more accessible for large-scale production.
One of the most intriguing aspects of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline is its electronic properties. The quinoxaline moiety is known for its aromaticity and conjugation, which contribute to the compound's stability and reactivity. The presence of the chloropyrimidine group further modulates these properties, introducing electron-withdrawing effects that can influence the molecule's redox behavior. These characteristics make it an attractive candidate for applications in organic electronics, such as in the development of new materials for light-emitting diodes (LEDs) and photovoltaic devices.
Recent studies have explored the use of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline as a precursor for advanced materials. For example, researchers have demonstrated that this compound can be incorporated into polymer frameworks to create materials with tailored electronic properties. These materials exhibit improved charge transport characteristics, making them promising candidates for next-generation electronic devices.
In the pharmaceutical sector, 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline has shown potential as a scaffold for drug design. Its structural versatility allows for the introduction of various functional groups, enabling the creation of molecules with specific biological activities. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with chronic diseases such as cancer and neurodegenerative disorders.
The environmental impact of 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline has also been a topic of interest. Studies have investigated its biodegradation pathways and toxicity profiles under various conditions. These findings are crucial for ensuring the safe handling and disposal of this compound during industrial processes.
In conclusion, 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline (CAS No. 1065484-81-2) is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in the development of innovative technologies across diverse industries.
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